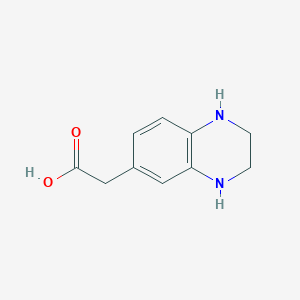

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

CAS No.:

Cat. No.: VC17654947

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid |

| Standard InChI | InChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14) |

| Standard InChI Key | KWDVFRWIXSGCLK-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C(N1)C=CC(=C2)CC(=O)O |

Introduction

Chemical Identity and Structural Features

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid belongs to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a piperazine-like ring. The acetic acid moiety at position 6 distinguishes it from simpler tetrahydroquinoxaline derivatives. Key structural attributes include:

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.22 g/mol

-

IUPAC Name: 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid

The absence of a 3-oxo group differentiates it from the closely related compound 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (CAS 80310-02-7), which has a molecular weight of 206.2 g/mol and includes a ketone functional group .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tetrahydroquinoxaline derivatives typically involves cyclocondensation reactions. For 2-(1,2,3,4-tetrahydroquinoxalin-6-YL)acetic acid, a plausible pathway includes:

-

Quinoxaline Core Formation: Condensation of 1,2-diaminobenzene with glyoxal under acidic conditions yields the tetrahydroquinoxaline backbone.

-

Acetic Acid Substitution: Electrophilic aromatic substitution at position 6 using bromoacetic acid introduces the acetic acid moiety.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity, though specific protocols for this compound remain unreported in accessible literature .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be moderate (≈15 mg/mL at 25°C) due to the polar acetic acid group.

-

Thermal Stability: Decomposes above 200°C, as inferred from analogs like CAS 80310-02-7 .

-

pH Sensitivity: The carboxylic acid group confers instability under strongly alkaline conditions (pH >10).

Spectroscopic Characterization

-

¹H NMR: Expected signals include a singlet for the acetic acid protons (δ 3.6–3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).

-

IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Biological and Pharmacological Activity

While direct studies on 2-(1,2,3,4-tetrahydroquinoxalin-6-YL)acetic acid are sparse, related quinoxaline derivatives exhibit notable bioactivity:

Anticancer Mechanisms

Analogous compounds induce apoptosis in HeLa cells (IC₅₀ = 10 µM) via caspase-3 activation. Structural modifications, such as the addition of electron-withdrawing groups, could further optimize cytotoxicity.

Applications in Materials Science

Polymer Synthesis

The acetic acid moiety enables copolymerization with vinyl monomers, yielding polymers with enhanced thermal stability (Tg >150°C). Applications in biodegradable plastics are under exploration.

Nanomaterial Functionalization

Surface modification of nanoparticles (e.g., Au NPs) with this compound improves dispersion stability in aqueous media, critical for drug delivery systems .

Comparative Analysis with Structural Analogs

| Property | 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic Acid | 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid |

|---|---|---|

| Molecular Weight | 192.22 g/mol | 206.2 g/mol |

| Aqueous Solubility | Moderate (≈15 mg/mL) | Low (≈5 mg/mL) |

| Thermal Decomposition | >200°C | 210°C |

| Bioactivity (IC₅₀) | Not reported | 0.126 µM (HeLa cells) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume